

# An In-depth Technical Guide to the Physicochemical Properties of 4-Benzeneazodiphenylamine

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## Compound of Interest

Compound Name: 4-Benzeneazodiphenylamine

Cat. No.: B085614

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## Abstract

**4-Benzeneazodiphenylamine**, also known as N-phenyl-4-(phenylazo)aniline or Solvent Yellow 1, is an azo dye with applications ranging from industrial colorants to a reagent in chemical synthesis. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in materials science and medicinal chemistry. This guide provides a consolidated overview of the core physicochemical data of **4-Benzeneazodiphenylamine**, detailed experimental protocols for its characterization and synthesis, and logical diagrams to illustrate key procedural and structural-property relationships.

## Core Physicochemical Properties

The key physicochemical parameters of **4-Benzeneazodiphenylamine** are summarized in the table below. These values are critical for predicting its behavior in various chemical and biological systems, designing experimental conditions, and developing analytical methods.

Property	Value	Method/Source
Molecular Formula	C <sub>18</sub> H <sub>15</sub> N <sub>3</sub>	-
Molecular Weight	273.33 g/mol	-
CAS Number	101-75-7	-
Appearance	Bright orange fine crystalline powder	[1][2][3]
Melting Point	87-91 °C	[1][3]
85-87 °C	[2]	[1][3]
90 °C	[4]	
Boiling Point	406.35 °C (rough estimate)	
pKa (of conjugate acid)	0.42 (at 25 °C)	[1][3]
Solubility	Insoluble in water; Soluble in ethanol, methanol	[1][2][3]
Octanol/Water Partition Coefficient (logP)	5.4 (predicted)	[5]
UV-Vis Absorbance (λmax)	411 nm, 272 nm	[1][3]
420 nm (in aqueous EtOH)	[3]	[1][3]
540 nm (in aqueous EtOH/H <sub>2</sub> SO <sub>4</sub> )	[3]	

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **4-Benzeneazodiphenylamine** are provided below. These protocols are synthesized from established laboratory techniques.

## Synthesis of 4-Benzeneazodiphenylamine

The synthesis of azo dyes such as **4-Benzeneazodiphenylamine** is typically achieved through a diazotization reaction followed by an azo coupling.<sup>[6]</sup>

Materials:

- 4-Aminodiphenylamine (or an appropriate derivative)
- Sodium nitrite ( $\text{NaNO}_2$ )
- Hydrochloric acid (HCl), concentrated
- Diphenylamine
- Sodium hydroxide (NaOH)
- Ice
- Distilled water
- Ethanol (for recrystallization)

Procedure:

- Diazotization:
  1. Dissolve 4-aminodiphenylamine in a mixture of hydrochloric acid and water.
  2. Cool the solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical for the stability of the diazonium salt.
  3. Prepare a solution of sodium nitrite in cold distilled water.
  4. Add the sodium nitrite solution dropwise to the cooled amine solution. Stir vigorously and ensure the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.
- Azo Coupling:

1. In a separate beaker, dissolve diphenylamine in a suitable solvent, such as a dilute acidic solution, and cool it in an ice bath.
  2. Slowly add the freshly prepared, cold diazonium salt solution to the diphenylamine solution with continuous stirring.
  3. A colored precipitate of **4-Benzeneazodiphenylamine** should form immediately.
  4. Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.
- Isolation and Purification:
    1. Isolate the crude product by vacuum filtration, washing the precipitate with cold water to remove excess acid and salts.
    2. Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final bright orange crystalline powder.<sup>[3]</sup>
    3. Dry the purified product in a desiccator.

## Melting Point Determination

The melting point is a crucial indicator of purity.<sup>[7]</sup>

Procedure:

- Ensure the purified **4-Benzeneazodiphenylamine** sample is completely dry and finely powdered.
- Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.
- Heat the apparatus rapidly to about 15-20 °C below the expected melting point (approx. 85-90 °C).

- Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point. For a pure compound, this range should be narrow (0.5-1 °C).

## Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.<sup>[7][8][9]</sup>

Procedure:

- Add an excess amount of solid **4-Benzeneazodiphenylamine** to a vial containing a known volume of the solvent of interest (e.g., ethanol, methanol). The presence of undissolved solid is essential to ensure saturation.
- Seal the vial to prevent solvent evaporation.
- Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the mixture to stand, permitting the excess solid to sediment.
- Carefully withdraw a known volume of the supernatant liquid. Filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any undissolved microcrystals.
- Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy, by comparing its absorbance to a pre-established calibration curve.

## UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ), which relates to the electronic transitions within the molecule.

Procedure:

- Prepare a stock solution of **4-Benzeneazodiphenylamine** of known concentration in a suitable UV-transparent solvent (e.g., ethanol).
- From the stock solution, prepare a dilute solution such that the absorbance at  $\lambda_{\text{max}}$  is within the optimal range of the spectrophotometer (typically 0.2-0.8 arbitrary units).
- Turn on the UV-Vis spectrophotometer and allow it to warm up and stabilize.
- Fill a quartz cuvette with the pure solvent to serve as a blank. Place it in the spectrophotometer and record a baseline spectrum.
- Rinse the cuvette with the sample solution before filling it.
- Place the sample cuvette in the spectrophotometer and scan a spectrum over the desired wavelength range (e.g., 200-700 nm) to identify all absorbance maxima.[\[1\]](#)[\[3\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Procedure (Thin Solid Film Method):[\[10\]](#)

- Dissolve a small amount (a few milligrams) of **4-Benzeneazodiphenylamine** in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
- Place one or two drops of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
- Place the salt plate in the sample holder of the IR spectrometer.
- Acquire the IR spectrum, typically over the range of 4000-400  $\text{cm}^{-1}$ .
- Characteristic peaks to observe include N-H stretching (secondary amine, ~3300-3500  $\text{cm}^{-1}$ ), aromatic C-H stretching (>3000  $\text{cm}^{-1}$ ), C=C stretching in the aromatic rings (~1450-

1600  $\text{cm}^{-1}$ ), and the N=N azo stretch ( $\sim 1400\text{-}1450\text{ cm}^{-1}$ , often weak).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the number and connectivity of protons ( $^1\text{H}$  NMR) and carbon atoms ( $^{13}\text{C}$  NMR).

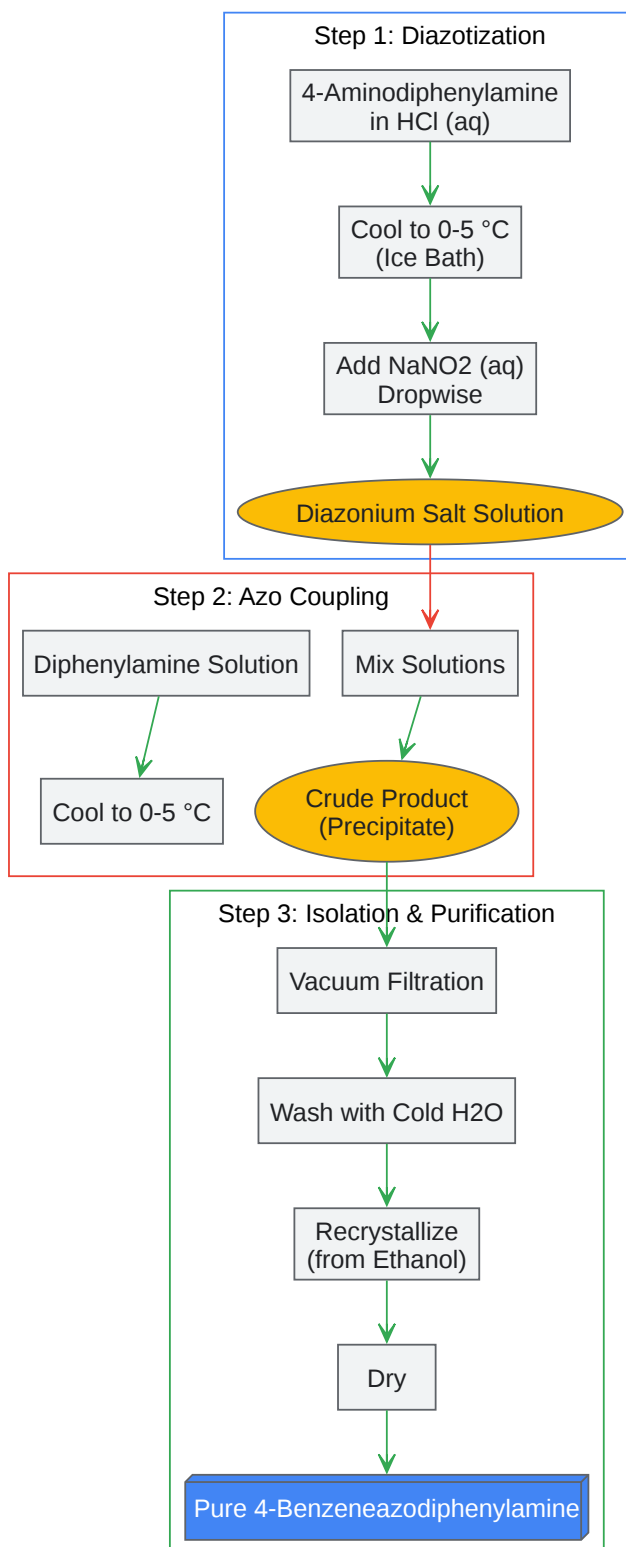
Procedure:[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Dissolve 5-20 mg of **4-Benzeneazodiphenylamine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ , or DMSO- $\text{d}_6$ ) in a small vial.
- Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Filter the solution through a small cotton or glass wool plug in the pipette if any particulate matter is present.
- The final sample height in the tube should be approximately 4-5 cm.
- Cap the NMR tube securely. Wipe the outside of the tube clean before inserting it into the NMR spectrometer's spinner turbine.
- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra according to the instrument's standard operating procedures. The aromatic region (typically 6.5-8.5 ppm in  $^1\text{H}$  NMR) will be of primary interest.

## Visualizations: Workflows and Relationships

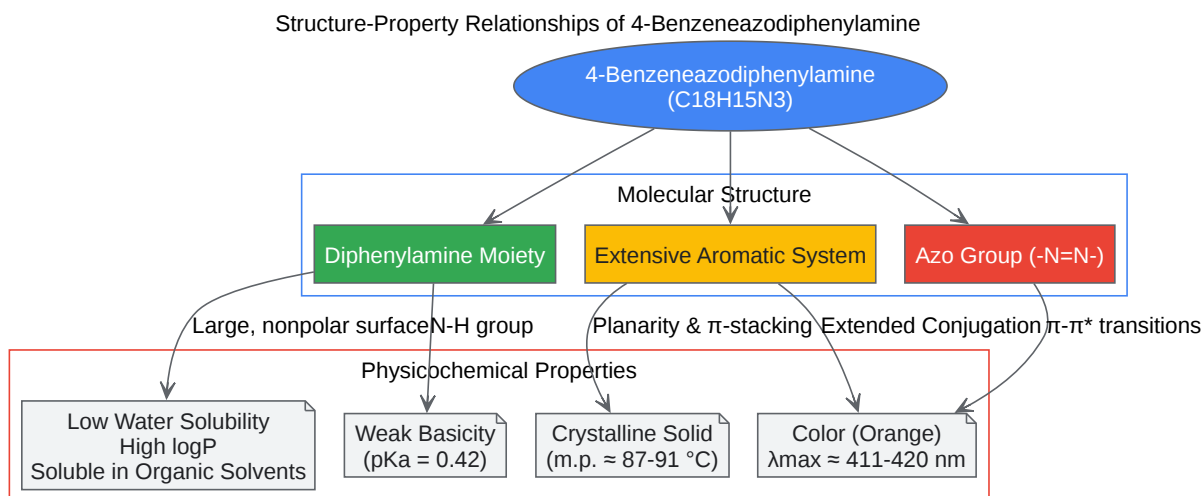
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.

## Synthesis and Purification Workflow for 4-Benzeneazodiphenylamine

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Caption: Synthesis and Purification Workflow.





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Caption: Key Structure-Property Relationships.

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